molecular formula C13H18O2S B14843346 4-(Cyclohexyloxy)-3-(methylthio)phenol

4-(Cyclohexyloxy)-3-(methylthio)phenol

Katalognummer: B14843346
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: HQUHREGENKASJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexyloxy)-3-(methylthio)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a methylthio group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-(methylthio)phenol typically involves the following steps:

    Formation of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through the reaction of cyclohexanol with a suitable phenol derivative under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted phenols.

    Substitution: Halogenated or nitrated phenols.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexyloxy)-3-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexyloxy)-3-(methylthio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    4-(Methylthio)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic.

    4-(Cyclohexyloxy)phenol:

Uniqueness: 4-(Cyclohexyloxy)-3-(methylthio)phenol is unique due to the combination of both cyclohexyloxy and methylthio groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H18O2S

Molekulargewicht

238.35 g/mol

IUPAC-Name

4-cyclohexyloxy-3-methylsulfanylphenol

InChI

InChI=1S/C13H18O2S/c1-16-13-9-10(14)7-8-12(13)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI-Schlüssel

HQUHREGENKASJS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=C1)O)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.